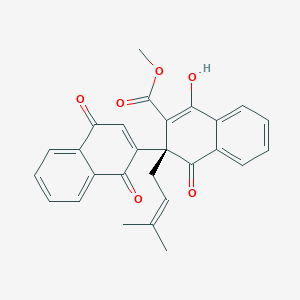

![molecular formula C20H13BrN2O B2517268 2-氨基-4-(4-溴苯基)-4H-苯并[h]色满-3-腈 CAS No. 860787-48-0](/img/structure/B2517268.png)

2-氨基-4-(4-溴苯基)-4H-苯并[h]色满-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

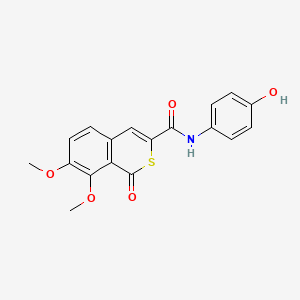

The compound 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile belongs to the chromene class of heterocyclic compounds, which are known for their simple structure and significant biological activities. Chromene derivatives have been the subject of extensive research due to their potential therapeutic applications and the introduction of halogen atoms, such as bromine, can further enhance their biological properties .

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler components. For instance, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, catalyzed by urea at room temperature . Similarly, other chromene derivatives have been synthesized through various methods, including organocatalysis with cinchona alkaloid-derived thiourea , electrocatalytic multicomponent assembling , and reactions in aqueous media using triethylbenzylammonium chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed by spectroscopic methods such as IR and NMR, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific unit cell parameters, and the structure featured hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation and cyclization, as seen in the synthesis of new substituted 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives . The reactivity of these compounds is influenced by the substituents on the chromene ring, which can include different halogen atoms or other functional groups that modify the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like bromine can affect these properties, potentially leading to compounds with improved biological activity or solubility profiles. The crystallographic data provided in the synthesis studies offer insights into the solid-state properties of these compounds, which can be correlated with their physical characteristics .

科学研究应用

合成方法和化学性质

色满衍生物的合成方案: 色满因其在次级代谢产物中的核心结构而在药理学中具有重要意义。此类化合物的合成涉及铃木偶联反应和色满酮与二羰基化合物的反应,突显了高效合成程序对于潜在药理学应用的重要性 (Mazimba, 2016).

饱和 C-H 键的功能化: 金属卟啉催化剂已被用于饱和 C-H 键的功能化,包括羟基化、胺化和类卡宾插入。该技术与修饰色满结构的相关性可能有助于衍生化“2-氨基-4-(4-溴苯基)-4H-苯并[h]色满-3-腈”以用于特定应用,证明了选择性 C-H 键活化在有机合成中的重要性 (Che et al., 2011).

未来方向

属性

IUPAC Name |

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORENNRPNGIBKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Br)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

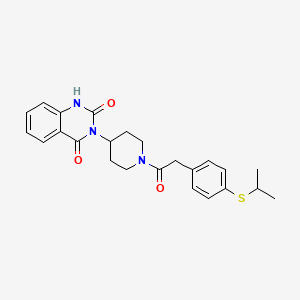

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

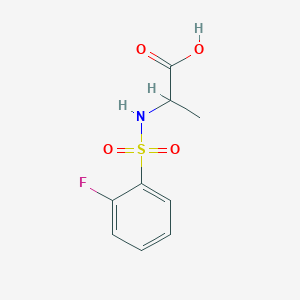

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

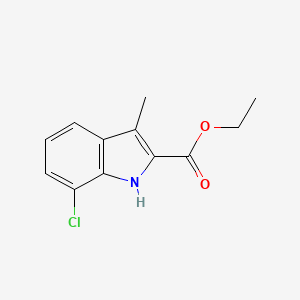

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)